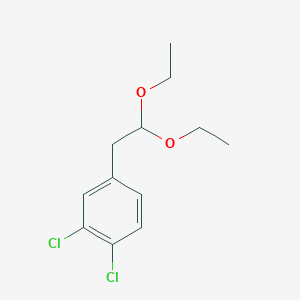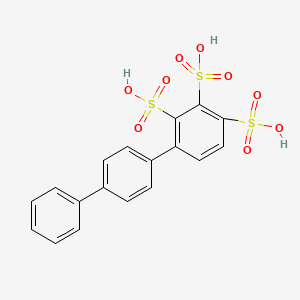
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is an organic compound with the molecular formula C18H14O9S3 It is a trisulfonic acid derivative of biphenyl, characterized by three sulfonic acid groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid typically involves the sulfonation of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with sulfur trioxide (SO3) in the presence of a suitable catalyst, such as oleum or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors with precise control over reaction parameters. The process includes the continuous addition of sulfur trioxide to a biphenyl solution, followed by purification steps to isolate the desired trisulfonic acid product. The use of advanced separation techniques, such as crystallization or chromatography, ensures high purity and yield.
化学反应分析
Types of Reactions
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing sulfonic acid groups.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce hydroxylated or aminated compounds.
科学研究应用
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
作用机制
The mechanism of action of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound’s ability to modulate the activity of specific molecular pathways makes it a valuable tool in biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
Biphenyl-2,2’,3-trisulfonic acid: Another trisulfonic acid derivative of biphenyl with sulfonic acid groups at different positions.
4,4’-Dihydroxybiphenyl-2,2’,3-trisulfonic acid: A derivative with additional hydroxyl groups, offering different reactivity and applications.
Uniqueness
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is unique due to its specific arrangement of sulfonic acid groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.
属性
CAS 编号 |
68491-73-6 |
|---|---|
分子式 |
C18H14O9S3 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)benzene-1,2,3-trisulfonic acid |
InChI |
InChI=1S/C18H14O9S3/c19-28(20,21)16-11-10-15(17(29(22,23)24)18(16)30(25,26)27)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI 键 |
ARDLJTSXSSBPTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



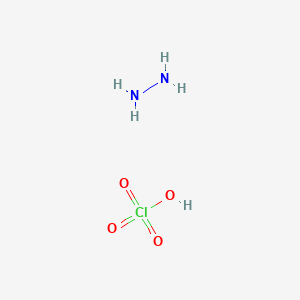
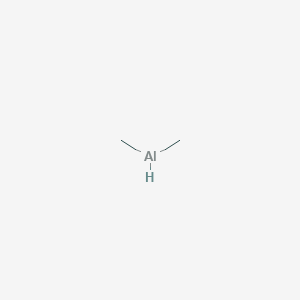

![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)
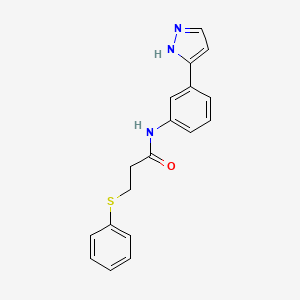
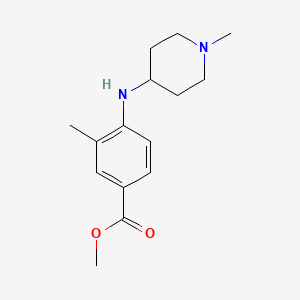

![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)
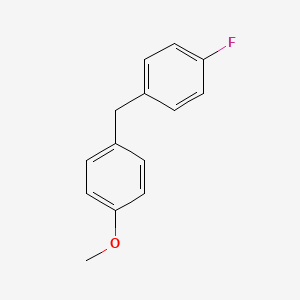
![Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
![4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol](/img/structure/B14112914.png)
